Payload Tolerability Advantage: MMAF Demonstrates >16-Fold Higher MTD Compared to MMAE in Murine Models
The selection of MMAF over MMAE as the cytotoxic payload in MAL-PEG4-MMAF confers a significant safety margin advantage. In mouse tolerability studies, the maximum tolerated dose (MTD) of free MMAF was found to be >16 mg/kg, which is markedly higher than the 1 mg/kg MTD observed for free MMAE. This difference is attributed to the charged C-terminal phenylalanine residue of MMAF, which reduces its passive membrane permeability and thereby limits its off-target cellular uptake [1]. This intrinsic property translates to ADCs that can be dosed at higher levels with a reduced risk of systemic toxicity.
| Evidence Dimension | In vivo Maximum Tolerated Dose (MTD) of free payload in mice |
|---|---|
| Target Compound Data | MMAF MTD > 16 mg/kg |
| Comparator Or Baseline | MMAE MTD = 1 mg/kg |
| Quantified Difference | >16-fold higher MTD for MMAF payload |
| Conditions | In vivo tolerability study in mice following intravenous administration |
Why This Matters
A higher MTD for the free payload is a critical indicator of a potentially wider therapeutic index for the resulting ADC, a key driver for candidate selection in oncology programs.
- [1] Doronina, S. O., Mendelsohn, B. A., Bovee, T. D., et al. (2006). Enhanced Activity of Monomethylauristatin F through Monoclonal Antibody Delivery: Effects of Linker Technology on Efficacy and Toxicity. Bioconjugate Chemistry, 17(1), 114–124. View Source
